molecular formula C16H22N2O2 B13370555 1-(2,3-Dihydro-1-benzofuran-5-ylacetyl)-4-ethylpiperazine

1-(2,3-Dihydro-1-benzofuran-5-ylacetyl)-4-ethylpiperazine

Cat. No.: B13370555
M. Wt: 274.36 g/mol
InChI Key: DBVNRTOINBEULW-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1-benzofuran-5-ylacetyl)-4-ethylpiperazine is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-ylacetyl)-4-ethylpiperazine typically involves the following steps:

    Formation of 2,3-Dihydro-1-benzofuran-5-ylacetic acid: This intermediate can be synthesized through a series of reactions starting from benzofuran.

    Acylation of 4-ethylpiperazine: The 2,3-Dihydro-1-benzofuran-5-ylacetic acid is then reacted with 4-ethylpiperazine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1-benzofuran-5-ylacetyl)-4-ethylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrobenzofuran derivatives .

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-5-ylacetyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-1-(4-ethylpiperazin-1-yl)ethanone

InChI

InChI=1S/C16H22N2O2/c1-2-17-6-8-18(9-7-17)16(19)12-13-3-4-15-14(11-13)5-10-20-15/h3-4,11H,2,5-10,12H2,1H3

InChI Key

DBVNRTOINBEULW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)CC2=CC3=C(C=C2)OCC3

Origin of Product

United States

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